![molecular formula C13H26N4O3 B142821 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid CAS No. 145328-93-4](/img/structure/B142821.png)
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid
Übersicht
Beschreibung
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid, also known as 6-aminohexanoic acid, is a naturally occurring amino acid that is widely used in the field of biochemistry and biotechnology. It is an important building block for the synthesis of various biomolecules, including polyamides, polyesters, and peptides.
Wirkmechanismus
The mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is not well understood. However, it is thought to work by inhibiting the activity of plasminogen activators, which are enzymes that break down blood clots. This makes it useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism.
Biochemische Und Physiologische Effekte
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and work with than synthetic compounds. Additionally, it has a wide range of applications in the field of biochemistry and biotechnology. However, one limitation of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid. One area of research is the development of new biopolymers that can be used in drug delivery and tissue engineering. Another area of research is the development of new methods for synthesizing 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid that are more efficient and environmentally friendly. Additionally, more research is needed to understand the mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has a wide range of scientific research applications. It is commonly used as a monomer for the synthesis of various biopolymers, such as polyamides, polyesters, and peptides. These biopolymers have a wide range of applications, including drug delivery, tissue engineering, and biodegradable plastics.
Eigenschaften
CAS-Nummer |
145328-93-4 |
|---|---|
Produktname |
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid |
Molekularformel |
C13H26N4O3 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
6-[6-(diaminomethylideneamino)hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O3/c14-13(15)17-10-6-1-3-7-11(18)16-9-5-2-4-8-12(19)20/h1-10H2,(H,16,18)(H,19,20)(H4,14,15,17) |
InChI-Schlüssel |
GHUCSEDQJUERDZ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N |
Kanonische SMILES |
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N |
Andere CAS-Nummern |
145328-93-4 |
Synonyme |
SF 6,6 SF-6,6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


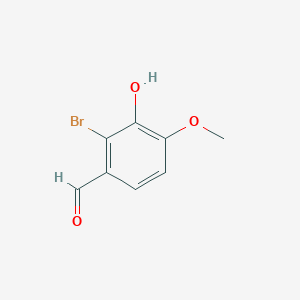
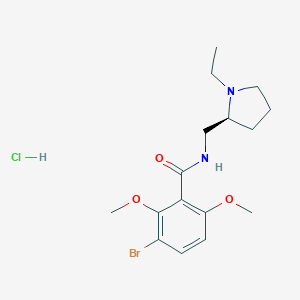
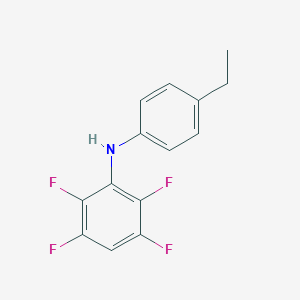
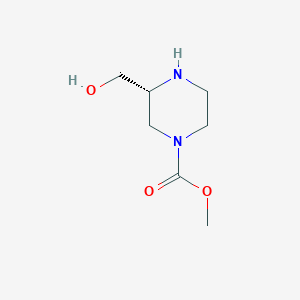
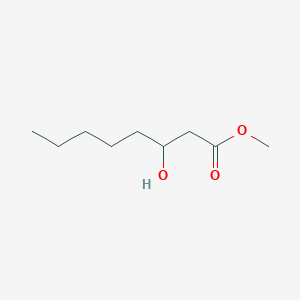
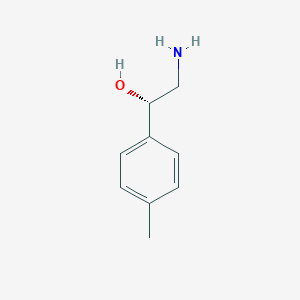
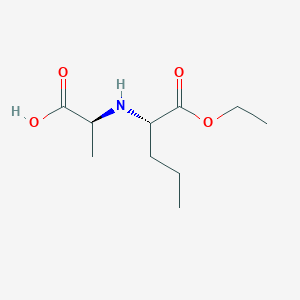
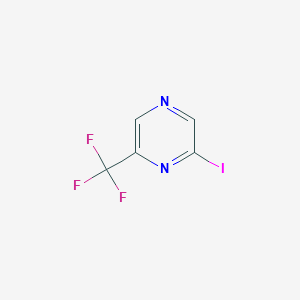
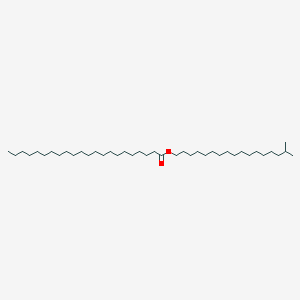
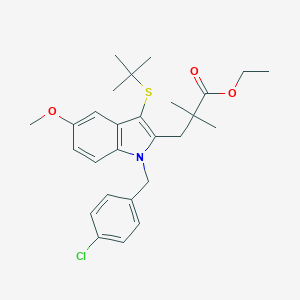
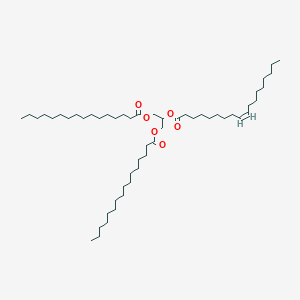
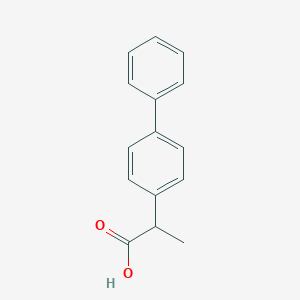

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)